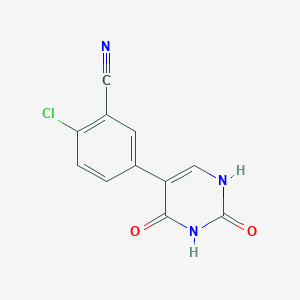
2-Hydroxy-5-(3-methoxycarbonylphenyl)pyrimidine, 95%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Hydroxy-5-(3-methoxycarbonylphenyl)pyrimidine, 95% (2H5MCPP) is a synthetic organic compound belonging to the pyrimidine family. It is a colorless, odorless, crystalline solid that is soluble in water, methanol, and chloroform. 2H5MCPP has a variety of applications in the scientific research field, and is used in a variety of lab experiments.
Aplicaciones Científicas De Investigación
2-Hydroxy-5-(3-methoxycarbonylphenyl)pyrimidine, 95% is used in a variety of scientific research applications, including organic synthesis, drug discovery, and biochemistry. It is also used as a starting material for the preparation of other compounds, such as 5-methoxycarbonylphenyl-2-hydroxypyrimidine, which has been used in the synthesis of a variety of drugs.
Mecanismo De Acción
2-Hydroxy-5-(3-methoxycarbonylphenyl)pyrimidine, 95% is believed to act as an enzyme inhibitor, blocking the activity of certain enzymes in the body. It has been shown to inhibit the activity of the enzyme glutathione reductase, which plays a role in the detoxification of certain drugs and toxins.
Biochemical and Physiological Effects
2-Hydroxy-5-(3-methoxycarbonylphenyl)pyrimidine, 95% has been shown to have a number of biochemical and physiological effects. In animal studies, it has been shown to inhibit the activity of the enzyme glutathione reductase, which plays a role in the detoxification of certain drugs and toxins. It has also been shown to reduce the levels of certain hormones, such as cortisol and testosterone, and to reduce inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-Hydroxy-5-(3-methoxycarbonylphenyl)pyrimidine, 95% is a useful compound for laboratory experiments due to its high purity and solubility in water, methanol, and chloroform. However, it is important to note that 2-Hydroxy-5-(3-methoxycarbonylphenyl)pyrimidine, 95% is a toxic compound, and should be handled with care.
Direcciones Futuras
2-Hydroxy-5-(3-methoxycarbonylphenyl)pyrimidine, 95% has a variety of potential future applications. It could be used as a starting material for the synthesis of other compounds, such as drugs and pharmaceuticals. It could also be used in the development of new methods for the detection and quantification of certain compounds, such as hormones and toxins. Additionally, 2-Hydroxy-5-(3-methoxycarbonylphenyl)pyrimidine, 95% could be used in the development of new treatments for certain diseases, such as cancer. Finally, it could be used in the development of new methods for the delivery of drugs and other compounds, such as nanoparticles.
Métodos De Síntesis
2-Hydroxy-5-(3-methoxycarbonylphenyl)pyrimidine, 95% can be synthesized using a two-step synthesis method. The first step involves the reaction of 3-methoxycarbonylphenylhydrazine with 2-hydroxy-5-chloropyrimidine in aqueous hydrochloric acid. The second step involves the hydrolysis of the intermediate product with aqueous sodium hydroxide. The reaction yields 2-Hydroxy-5-(3-methoxycarbonylphenyl)pyrimidine, 95% in a 95% purity.
Propiedades
IUPAC Name |
methyl 3-(2-oxo-1H-pyrimidin-5-yl)benzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O3/c1-17-11(15)9-4-2-3-8(5-9)10-6-13-12(16)14-7-10/h2-7H,1H3,(H,13,14,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIEVCDGLYRMDQG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC(=C1)C2=CNC(=O)N=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90686837 |
Source


|
| Record name | Methyl 3-(2-oxo-1,2-dihydropyrimidin-5-yl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90686837 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1111104-35-8 |
Source


|
| Record name | Methyl 3-(2-oxo-1,2-dihydropyrimidin-5-yl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90686837 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![5-[Benzo(b)thiophen-2-yl]-2-hydroxypyrimidine, 95%](/img/structure/B6385639.png)







